![molecular formula C21H16FN5O4S B2436812 5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-66-3](/img/no-structure.png)

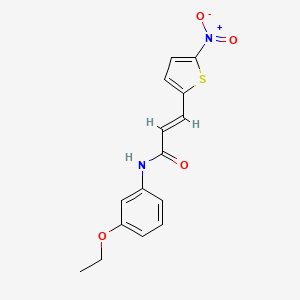

5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H16FN5O4S and its molecular weight is 453.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Nitrogen Heterocycles : Nitrogen-containing heterocycles were synthesized, including structures similar to the compound , demonstrating the compound's relevance in organic synthesis and chemical properties (Harutyunyan, 2016).

Synthesis of Pyrimidine Derivatives : A study on the synthesis of pyrimidine derivatives linked with morpholinophenyl groups showed the versatility of pyrimidine compounds in chemical synthesis, which is relevant to understanding the synthesis pathways of the compound (Gorle et al., 2016).

Biological and Pharmacological Research

Anticancer Activity : Research on indole derivatives, which are structurally related to the compound, demonstrated significant anticancer activity, highlighting the potential of similar compounds in cancer research (Kumar & Sharma, 2022).

Urease Inhibition : A study on pyrido[1,2-a]pyrimidine-2,4(3H)-diones showed these compounds' potential in urease inhibition, which is relevant to the therapeutic applications of similar compounds (Rauf et al., 2010).

Material Science and Optical Properties

Nonlinear Optical Properties : Investigation of the nonlinear optical properties of related dyes indicated potential applications in material sciences, suggesting similar possibilities for the compound (Shettigar et al., 2009).

Novel Styryl Dyes : A study on novel styryl dyes with structural similarities revealed applications in optoelectronic devices, hinting at the potential applications of the compound in similar fields (Abu‐Hashem et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds with pyrimido[4,5-d]pyrimidine scaffolds have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, which could potentially lead to cell cycle arrest and apoptosis .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Result of Action

Similar compounds have been reported to show significant cytotoxic activities against various cell lines . This suggests that the compound could potentially have anti-cancer properties.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-nitrophenylacetic acid, which is then converted to 4-nitrophenylacetic acid hydrazide. The second intermediate is 5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, which is then coupled with the first intermediate to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl acetoacetate", "4-fluorobenzyl chloride", "thiourea", "sodium hydroxide", "hydrazine hydrate", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "acetic acid", "methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 4-nitrophenylacetic acid by reacting 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide and sulfuric acid.", "Step 2: Conversion of 4-nitrophenylacetic acid to 4-nitrophenylacetic acid hydrazide by reacting with hydrazine hydrate in the presence of acetic anhydride.", "Step 3: Synthesis of 5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione by reacting 4-fluorobenzyl chloride with thiourea in the presence of sodium bicarbonate and acetic acid, followed by reaction with methyl iodide and ethyl acetoacetate.", "Step 4: Coupling of the two intermediates by reacting 5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with 4-nitrophenylacetic acid hydrazide in the presence of acetic acid and sulfuric acid to form the final product." ] } | |

CAS-Nummer |

847190-66-3 |

Molekularformel |

C21H16FN5O4S |

Molekulargewicht |

453.45 |

IUPAC-Name |

5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H16FN5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(32-11-12-3-7-14(22)8-4-12)24-17(23-18)13-5-9-15(10-6-13)27(30)31/h3-10H,11H2,1-2H3 |

InChI-Schlüssel |

VQKBIMOIWKCEPZ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)F)C(=O)N(C1=O)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

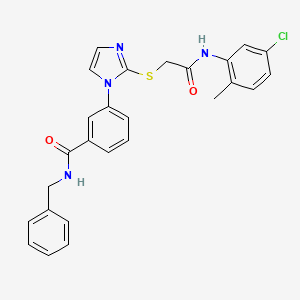

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2436729.png)

![2-((3-bromobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2436733.png)

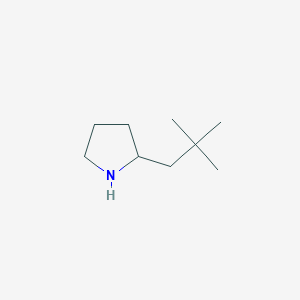

![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2436734.png)

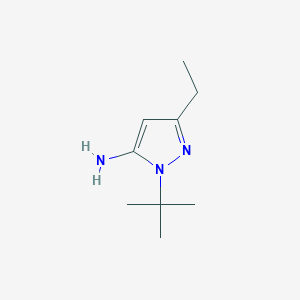

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide](/img/structure/B2436738.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2436740.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(piperidinomethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2436741.png)

![2-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2436743.png)

![N-(sec-butyl)-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2436745.png)

![methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]pentanoate](/img/structure/B2436746.png)

![N-[(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2436747.png)